molecular formula C7H4Cl2O5S B134349 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid CAS No. 14665-31-7

4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid

Cat. No.: B134349
CAS No.: 14665-31-7
M. Wt: 271.07 g/mol
InChI Key: CRNODOIWKMVMLY-UHFFFAOYSA-N
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Description

4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4Cl2O5S It is a derivative of benzoic acid, characterized by the presence of chloro, chlorosulfonyl, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid typically involves the chlorosulfonation of 4-chloro-2-hydroxybenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The process involves the following steps:

    Chlorination: 4-Chloro-2-hydroxybenzoic acid is treated with chlorine gas in the presence of a catalyst to introduce the chloro group at the 5-position.

    Sulfonation: The chlorinated product is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position.

The reaction conditions typically involve maintaining a low temperature to control the reactivity of chlorosulfonic acid and prevent over-sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety due to the handling of chlorosulfonic acid. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide using reducing agents like sodium borohydride.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols, typically under basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of sulfonamides or esters.

    Reduction: Formation of sulfonamides.

    Oxidation: Formation of ketones or aldehydes.

Scientific Research Applications

4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Analytical Chemistry: The compound is used as a reagent in analytical methods to detect and quantify other substances.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorosulfonyl group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid
  • 2-Chloro-5-(chlorosulfonyl)benzoic acid
  • 4-Chloro-5-hydroxy-2-nitrobenzoic acid

Uniqueness

4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both chloro and chlorosulfonyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-chloro-5-chlorosulfonyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O5S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNODOIWKMVMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550977
Record name 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14665-31-7
Record name 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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